N-(4-chlorophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide
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Overview
Description
N-(4-chlorophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide is a complex organic compound with a unique structure that includes chlorophenyl, fluorophenyl, sulfonyl, and methoxyphenyl groups
Preparation Methods
The synthesis of N-(4-chlorophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide typically involves multiple steps. One common synthetic route starts with the preparation of 4-chlorobenzoic acid, which undergoes esterification with methanol. This is followed by hydrazination, salt formation, and cyclization to produce intermediates that are further reacted to form the final compound . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
N-(4-chlorophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce certain functional groups within the compound.
Scientific Research Applications
N-(4-chlorophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical studies.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and modulating various biochemical pathways. This interaction is facilitated by the compound’s unique structure, which allows it to fit into specific binding sites .
Comparison with Similar Compounds
N-(4-chlorophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide can be compared with other similar compounds such as:
- N-(4-chlorophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)acetamide
- N-(4-chlorophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)benzamide These compounds share similar structural features but differ in their specific functional groups, leading to variations in their chemical reactivity and biological activity .
Properties
Molecular Formula |
C21H18ClFN2O4S |
---|---|
Molecular Weight |
448.9 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-(N-(4-fluorophenyl)sulfonyl-4-methoxyanilino)acetamide |
InChI |
InChI=1S/C21H18ClFN2O4S/c1-29-19-10-8-18(9-11-19)25(30(27,28)20-12-4-16(23)5-13-20)14-21(26)24-17-6-2-15(22)3-7-17/h2-13H,14H2,1H3,(H,24,26) |
InChI Key |
VJYHFIHRLZAWIK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC(=O)NC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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